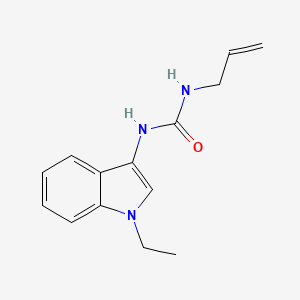

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1-ethylindol-3-yl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-9-15-14(18)16-12-10-17(4-2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKFPILSLNMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 3 1 Ethyl 1h Indol 3 Yl Urea and Structural Analogs

Retrosynthetic Analysis of the Compound’s Molecular Architecture

A retrosynthetic analysis of 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea provides a roadmap for its synthesis by breaking down the complex structure into simpler, more readily available starting materials.

Strategic Disconnections of the Urea (B33335) Linkage

The most logical retrosynthetic disconnection of a urea derivative is at the C-N bonds of the urea moiety. nih.govwikipedia.org This approach typically leads to two primary synthetic precursors: an isocyanate and an amine. For this compound, two main disconnection strategies are considered:

Disconnection A: This pathway involves the disconnection of the bond between the urea carbonyl and the nitrogen of the indole (B1671886) ring. This leads to 1-ethyl-1H-indol-3-ylamine and allyl isocyanate as the key synthons. This is often a preferred route due to the commercial availability or straightforward synthesis of many isocyanates.

Disconnection B: Alternatively, disconnecting the bond between the urea carbonyl and the allylic nitrogen suggests 1-ethyl-1H-indol-3-yl isocyanate and allylamine as the reactive partners.

A third, less common but viable, approach involves the use of phosgene or a phosgene equivalent, which would react sequentially with 1-ethyl-1H-indol-3-ylamine and allylamine. nih.govwikipedia.org

Synthetic Routes to the 1-Ethyl-1H-indol-3-yl Core

The synthesis of the 1-ethyl-1H-indol-3-yl core requires the formation of the indole ring system followed by or concurrent with N-alkylation. The classical Fischer indole synthesis is a prominent method for constructing the indole nucleus itself. rsc.org

Once the indole ring is formed, the introduction of the ethyl group at the N-1 position is a crucial step. N-alkylation of indoles can be achieved through various methods. mdpi.comgoogle.comgoogle.com A common approach involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. researchgate.net Phase-transfer catalysis can also be employed to facilitate the N-alkylation under milder conditions. google.com More recent methods explore the use of greener alkylating agents like dimethyl carbonate in the presence of a catalytic amount of a base. google.com

Approaches for Allyl Group Incorporation

The allyl group is a versatile functional handle in organic synthesis. wikipedia.org In the context of synthesizing this compound, the allyl moiety is typically introduced via a pre-functionalized three-carbon unit.

As indicated by the retrosynthetic analysis, the most direct methods for incorporating the allyl group involve:

Allyl isocyanate: This commercially available reagent can react directly with an amino-functionalized indole to form the desired urea linkage.

Allylamine: This can be reacted with an isocyanate-functionalized indole.

Synthesis of Key Precursor Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

Preparation and Functionalization of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. rsc.org For the synthesis of this compound, the key functionalization is the introduction of a nitrogen-containing group at the C-3 position.

One common strategy involves the nitration of 1-ethyl-1H-indole to yield 1-ethyl-3-nitro-1H-indole. Subsequent reduction of the nitro group, for instance, through catalytic hydrogenation, would provide the corresponding 3-aminoindole.

Alternatively, electrophilic substitution reactions on the 1-ethyl-1H-indole ring can be employed. For example, a Vilsmeier-Haack reaction would introduce a formyl group at the C-3 position, yielding 1-ethyl-1H-indole-3-carbaldehyde. researchgate.net This aldehyde can then be converted to an oxime, which upon reduction, would furnish the desired 3-aminomethylindole. Further synthetic manipulations would be required to obtain the direct 3-aminoindole.

The following table summarizes various methods for the functionalization of the indole ring relevant to the synthesis of the target compound.

| Reaction | Reagents | Product |

| N-Ethylation | Indole, NaH, Ethyl Iodide | 1-Ethyl-1H-indole |

| Nitration | 1-Ethyl-1H-indole, HNO3/H2SO4 | 1-Ethyl-3-nitro-1H-indole |

| Reduction | 1-Ethyl-3-nitro-1H-indole, H2/Pd-C | 1-Ethyl-1H-indol-3-amine |

| Formylation | 1-Ethyl-1H-indole, POCl3, DMF | 1-ethyl-1H-indole-3-carbaldehyde |

Synthesis of Aminated Indole Precursors (e.g., 1-Ethyl-1H-indol-3-ylamine derivatives)

The synthesis of 1-ethyl-1H-indol-3-ylamine is a critical step. As mentioned, the reduction of 1-ethyl-3-nitro-1H-indole is a direct and efficient method. Various reducing agents can be employed, including tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Another approach involves the Hofmann, Curtius, or Schmidt rearrangement of a 1-ethyl-1H-indole-3-carboxamide or a related carboxylic acid derivative. For instance, 1-ethyl-1H-indole-3-carboxylic acid can be converted to the corresponding acyl azide, which upon heating, undergoes the Curtius rearrangement to form 1-ethyl-1H-indol-3-yl isocyanate. This isocyanate can then be hydrolyzed to the amine or used directly in the urea synthesis.

The following table outlines a plausible synthetic sequence for the preparation of 1-ethyl-1H-indol-3-amine.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Indole | NaH, Ethyl Iodide | 1-Ethyl-1H-indole |

| 2 | 1-Ethyl-1H-indole | HNO3, H2SO4 | 1-Ethyl-3-nitro-1H-indole |

| 3 | 1-Ethyl-3-nitro-1H-indole | H2, Pd/C | 1-Ethyl-1H-indol-3-amine |

Once the key precursor, 1-ethyl-1H-indol-3-ylamine, is synthesized, the final step in the formation of this compound is the reaction with allyl isocyanate. organic-chemistry.orgorganic-chemistry.org This reaction is typically carried out in an inert solvent and provides the target urea derivative in good yield.

Derivatization for Allyl and Ethyl Substituents

The synthesis of the target compound necessitates the specific placement of an ethyl group on the indole nitrogen (N1) and an allyl group on the urea nitrogen. The starting point for these derivatizations is typically a pre-functionalized indole ring.

The introduction of the ethyl group at the N1 position of the indole nucleus is a common N-alkylation reaction. This is generally achieved by treating the N-unsubstituted indole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base is crucial to deprotonate the indole nitrogen, facilitating nucleophilic attack. Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

The synthesis of the key intermediate, 1-ethyl-1H-indol-3-amine, is a critical step. One established route involves the nitration of 1-ethyl-1H-indole at the C3 position, followed by reduction of the resulting nitro group to an amine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite.

The allyl group is typically introduced during the formation of the urea moiety. This can be accomplished by using allylamine or an allyl isocyanate as one of the coupling partners, as will be discussed in the subsequent sections.

Formation of the Urea Moiety

The central urea functional group is a key structural feature. Its formation can be accomplished through several reliable methods, with isocyanate-amine condensation being the most prevalent.

The reaction between an isocyanate and a primary or secondary amine is one of the most direct and efficient methods for synthesizing ureas. commonorganicchemistry.comresearchgate.net This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group. nih.gov The reaction is typically rapid, high-yielding, and can be performed under mild conditions, often at room temperature in a suitable solvent like THF or dichloromethane (DCM) without the need for a catalyst or base. commonorganicchemistry.com

For the synthesis of this compound, two primary pathways utilizing this condensation are feasible:

Reaction of 1-ethyl-1H-indol-3-amine with allyl isocyanate: The pre-synthesized 3-aminoindole derivative is treated with allyl isocyanate. The amine acts as the nucleophile, attacking the isocyanate to form the desired unsymmetrical urea.

Reaction of 1-ethyl-3-isocyanato-1H-indole with allylamine: In this alternative approach, the indole core is first converted into an isocyanate intermediate. This can be achieved by treating the corresponding 3-aminoindole with phosgene or a phosgene equivalent like triphosgene. commonorganicchemistry.comnih.gov The resulting indole-3-isocyanate is then reacted with allylamine to yield the final product.

The isocyanate-amine condensation is widely applicable due to its high efficiency and functional group tolerance. nih.gov

Table 1: Representative Isocyanate-Amine Condensation Conditions

| Amine Component | Isocyanate Component | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 1-ethyl-1H-indol-3-amine | Allyl isocyanate | THF or DCM | Room Temp. | High yield formation of the target urea |

While isocyanate-based methods are common, concerns over the toxicity and handling of isocyanates and phosgene have led to the development of alternative strategies. nih.gov

Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene for forming the carbonyl bridge of the urea. commonorganicchemistry.com The synthesis is typically a one-pot, two-step process. First, an amine (e.g., 1-ethyl-1H-indol-3-amine) reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine (allylamine) displaces the imidazole group to form the unsymmetrical urea. The order of addition can be critical to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Carbonylative Coupling: Catalytic methods using carbon monoxide (CO) as the carbonyl source are attractive from an atom-economy perspective. nih.gov Transition metal catalysts, such as those based on palladium, can facilitate the oxidative carbonylation of two different amines to form ureas. nih.gov However, these reactions often require high pressures of CO and elevated temperatures, and controlling selectivity to obtain unsymmetrical ureas can be challenging.

Rearrangement Reactions: The Curtius rearrangement provides an indirect route to isocyanates from carboxylic acids. organic-chemistry.org For instance, 1-ethyl-1H-indole-3-carboxylic acid could be converted to an acyl azide using an azide donor like diphenylphosphoryl azide (DPPA). Thermal or photochemical treatment induces rearrangement to the isocyanate, which can be trapped in situ with allylamine to form the urea. organic-chemistry.org

Table 2: Comparison of Alternative Urea Formation Methods

| Reagent/Method | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | Carbamoyl-imidazole | Safer than phosgene; mild conditions | Potential for symmetrical byproducts |

| Catalytic Carbonylation | Metal-carbonyl complex | High atom economy | Requires CO gas, high pressure, and temperature |

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex indole derivatives.

Palladium-catalyzed cross-coupling and C-H functionalization reactions have become invaluable for constructing and modifying the indole core. nih.gov Direct C-H activation is a particularly powerful strategy as it avoids the need for pre-functionalized starting materials (e.g., halogenated indoles).

For the synthesis of precursors to this compound, palladium catalysts can be used to directly functionalize the C3 position of the indole ring. While the C3 position is often intrinsically reactive, achieving high regioselectivity in C-H functionalization can be controlled by directing groups. researchgate.netacs.org For example, a removable directing group installed on the indole nitrogen can direct a palladium catalyst to a specific C-H bond (e.g., C2 or C7), but many methods also exist for direct C3 functionalization. nih.govresearchgate.net

A plausible catalytic route to a 3-aminoindole precursor could involve a palladium-catalyzed C-N bond formation reaction, coupling the C3 position of an N-ethyl indole derivative with an amine source. These reactions typically proceed through a catalytic cycle involving a Pd(II) species that undergoes reductive elimination to form the C-N bond, followed by reoxidation of the resulting Pd(0) to complete the cycle. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis and for promoting various reactions under mild conditions. acs.orgnih.gov For indole chemistry, organocatalysts have been extensively used in asymmetric cycloadditions, additions, and dearomatization reactions. acs.orgrsc.org

In the context of urea synthesis, certain ureas and thioureas can themselves act as hydrogen-bond-donating organocatalysts. They can activate electrophiles and/or organize transition states through hydrogen bonding, thereby accelerating reactions and controlling stereoselectivity. While not directly forming the urea moiety of the target compound, this principle could be applied to other steps in the synthetic sequence.

More directly relevant is the use of organocatalysts to facilitate the construction of the functionalized indole precursor. For example, an organocatalytic Michael addition of a 1,3-dicarbonyl compound to an indolylnitroalkene can be used to functionalize the C3 position, which can then be elaborated to the required amine. researchgate.net These methods offer the advantage of avoiding potentially toxic metal catalysts. nih.gov

Synthetic Diversification and Combinatorial Library Design

The synthesis of this compound serves as a foundational framework for the generation of diverse chemical libraries. Through combinatorial chemistry and strategic synthetic diversification, a multitude of structural analogs can be systematically produced. This approach is instrumental in exploring the chemical space around a lead compound to establish structure-activity relationships (SAR).

The diversification of the this compound scaffold can be achieved by modifying three primary components of the molecule: the indole core, the urea linkage, and the allyl group. A general synthetic strategy involves the reaction of a versatile intermediate, such as an isocyanate derivative of the indole core, with a variety of amines.

A plausible synthetic route commences with the preparation of 1-ethyl-1H-indol-3-amine. This intermediate can then be reacted with an allyl isocyanate to yield the target compound. Alternatively, the indole amine can be treated with a phosgene equivalent, such as triphosgene, to generate an in situ isocyanate, which is then reacted with allylamine. This latter approach is highly amenable to combinatorial synthesis, as a wide array of substituted amines can be introduced in the final step to generate a library of urea derivatives.

To illustrate the potential for synthetic diversification, consider the following combinatorial library design. By varying the substituents on the indole ring and replacing the allyl group with other functionalities, a large and diverse library of compounds can be assembled. The table below outlines a representative set of building blocks that could be employed in such a combinatorial synthesis.

Table 1: Building Blocks for Combinatorial Library of this compound Analogs

| Position of Variation | R1 (on Indole Nitrogen) | R2 (on Indole Ring) | R3 (Urea Substituent) |

|---|---|---|---|

| Variation 1 | Ethyl | H | Allyl |

| Variation 2 | Methyl | 5-Methoxy | Benzyl |

| Variation 3 | Propyl | 5-Chloro | Cyclohexyl |

| Variation 4 | Benzyl | 6-Fluoro | Phenyl |

| Variation 5 | H | 4-Methyl | Propargyl |

The synthesis of such libraries can be performed using parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array format. nih.gov This high-throughput approach allows for the rapid generation of a large number of distinct compounds. The progress of these reactions can be monitored using techniques like thin-layer chromatography (TLC). unair.ac.idnih.gov

For instance, a library of analogs could be synthesized by reacting a panel of substituted 1H-indol-3-amines with a diverse set of isocyanates. The indole precursors themselves can be synthesized through various established methods, allowing for further diversification. rsc.orgchemijournal.com The choice of isocyanates or the corresponding primary amines (if using a phosgene-based method) dictates the nature of the R3 substituent.

The principles of combinatorial library design are not limited to simple substitutions. researchgate.net More complex modifications, such as the introduction of additional heterocyclic rings or the use of bioisosteric replacements for the urea functional group (e.g., thiourea (B124793), guanidine), can further expand the chemical diversity of the library. Modern approaches to library design often employ computational methods to select building blocks that maximize the coverage of pharmacophore space. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea, both ¹H and ¹³C NMR are instrumental in confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the indole (B1671886) nitrogen would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom. nih.gov The protons of the allyl group would present as a complex multiplet for the methine proton and two distinct multiplets for the terminal vinyl protons. The indole ring protons would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being influenced by the substitution at the N1 and C3 positions. The urea (B33335) N-H protons are expected to appear as broadened singlets, the chemical shifts of which can be dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-CH₂-CH₃ | ~1.4 | Triplet |

| Indole N-CH₂-CH₃ | ~4.1 | Quartet |

| Allyl -CH₂- | ~3.9 | Multiplet |

| Allyl =CH₂ | ~5.2 | Multiplet |

| Allyl -CH= | ~5.9 | Multiplet |

| Indole Ring Protons | 7.0 - 7.8 | Multiplets |

| Urea NH | 6.0 - 8.5 | Broad Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the urea moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 155-160 ppm. The carbons of the ethyl and allyl groups will appear in the aliphatic region of the spectrum. The indole ring carbons will have characteristic chemical shifts in the aromatic region, with the C3 carbon being significantly influenced by the urea substituent. organicchemistrydata.orgoregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Indole N-CH₂-C H₃ | ~15 |

| Indole N-C H₂-CH₃ | ~40 |

| Allyl -C H₂- | ~43 |

| Allyl =C H₂ | ~116 |

| Allyl -C H= | ~135 |

| Indole Ring Carbons | 110 - 140 |

| Urea C=O | ~157 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to generate the protonated molecular ion [M+H]⁺.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be characteristic of the molecule's structure. Key fragmentation pathways for indole derivatives often involve cleavages of the substituents on the indole ring. acs.orgscirp.org For the target compound, characteristic fragmentation would likely involve the loss of the allyl group, cleavage of the urea linkage, and fragmentation of the ethyl group. The differentiation of positional isomers of substituted ureas can be achieved by analyzing their distinct fragmentation patterns in MS/MS experiments. nih.gov

Interactive Data Table: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 258 | [M+H]⁺ |

| 217 | [M - C₃H₅]⁺ |

| 174 | [1-ethyl-1H-indol-3-amine]⁺ |

| 146 | [1-ethyl-1H-indole]⁺ |

| 57 | [Allylamine]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the urea carbonyl group. researchgate.net The N-H stretching vibrations of the urea and indole moieties would appear as broad bands in the region of 3200-3400 cm⁻¹. researchgate.net The C-N stretching vibrations are expected in the 1400-1460 cm⁻¹ range. researchgate.net The C=C stretching vibrations of the aromatic indole ring and the allyl group would be observed in the 1500-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the aromatic ring would be visible in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide characteristic vibrational information. The symmetric C-N stretching of the urea group is expected to show a prominent peak. lbl.govazom.com Aromatic ring stretching vibrations of the indole moiety would also be Raman active. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Conformation

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. The solid-state conformation of the urea functionality and the relative orientation of the indole and allyl substituents would be elucidated. researchgate.netresearchgate.net Hydrogen bonding interactions, which are common in urea derivatives, would also be identified, providing insight into the crystal packing. acs.orgnih.gov While no specific crystal structure for this compound is publicly available, analysis of related substituted urea structures can provide expectations for its solid-state conformation. researchgate.netresearchgate.net

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for the analysis of indole derivatives. nih.govoup.com A suitable mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water with a possible acid modifier like formic or trifluoroacetic acid, would be used to achieve good separation. nih.gov The purity of this compound can be determined by integrating the peak area of the main component and any impurities detected by a UV detector, typically set at a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. optica.org The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide mass information for the eluting components, aiding in their identification. researchgate.netnih.gov The retention index of the compound on a non-polar column can also be a useful parameter for its identification. nist.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) analyses)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea. These methods provide a theoretical framework for understanding the molecule's behavior at the atomic level.

DFT studies have been used to map the electronic landscape of this compound. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in this context. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For indole (B1671886) derivatives, the HOMO and LUMO are often localized across the indole and anthracene rings, influencing charge transfer within the molecule. researchgate.net The distribution of electron density, as visualized through molecular orbital diagrams, reveals the regions of the molecule that are most likely to participate in chemical reactions.

The conformational flexibility of this compound is a critical determinant of its biological activity. Computational methods allow for a systematic exploration of the molecule's potential energy surface, identifying stable conformations and the energy barriers between them. This process, known as conformational analysis, often involves mapping a multidimensional energy landscape. nih.gov By identifying the most energetically favorable conformations, researchers can gain insights into how the molecule might interact with biological targets. The identification of distinct conformation classes is a crucial step in establishing structure-function relationships. nih.gov

DFT calculations are also a powerful tool for predicting various spectroscopic properties of molecules. Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. Furthermore, DFT can be used to calculate a range of reactivity indices, such as electronegativity, chemical hardness, and electrophilicity. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity and help in understanding its chemical behavior in different environments.

| Calculated Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | Provides information about the polarity of the molecule. |

| Mulliken Atomic Charges | Describes the charge distribution on individual atoms. |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. These simulations model the movements of atoms and molecules, providing a deeper understanding of conformational changes and intermolecular interactions.

MD simulations have been employed to study the conformational flexibility of urea (B33335) derivatives in a dynamic context. These simulations can reveal how the molecule explores different conformations in solution and the timescales of these changes. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the transitions between them, providing a more realistic picture of the molecule's behavior than static calculations alone.

Molecular Docking and Binding Interaction Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mode of ligands to their protein targets.

Prediction of Molecular Recognition Motifs

No publicly available research specifically details the prediction of molecular recognition motifs for this compound.

Computational Assessment of Binding Energetics (e.g., MM-GBSA)

No publicly available research specifically details the computational assessment of binding energetics for this compound using methods like MM-GBSA.

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. This calculation provides a more quantitative measure of the binding affinity than docking scores alone. The binding free energy is typically decomposed into contributions from molecular mechanics energy, solvation free energy (polar and nonpolar), and entropic contributions. A lower binding free energy indicates a more stable protein-ligand complex. While specific data for this compound is not available, studies on structurally related urea and indole derivatives often report binding energies in the range of -50 to -100 kcal/mol for potent inhibitors, indicating strong and favorable binding to their respective targets.

Mechanistic Organic Chemistry Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea likely involves the formation of a urea (B33335) linkage between an ethyl-substituted indole (B1671886) precursor and an allyl-containing moiety. A plausible and common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. wikipedia.org

Proposed Synthetic Pathway:

A likely synthetic route would involve two primary steps:

Synthesis of the Indole Precursor: Preparation of 3-amino-1-ethyl-1H-indole.

Urea Formation: Reaction of 3-amino-1-ethyl-1H-indole with an allyl isocyanate or a related synthon.

Reaction Mechanism:

The key urea-forming step is a nucleophilic addition reaction. The nitrogen atom of the amino group on the indole ring acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-amino-1-ethyl-1H-indole attacks the central carbon of allyl isocyanate. This leads to the formation of a tetrahedral intermediate.

Step 2: Proton Transfer: A proton is transferred from the attacking nitrogen atom to the nitrogen atom of the former isocyanate group, resulting in the final urea product.

This reaction is typically carried out in an aprotic solvent to prevent side reactions of the isocyanate with the solvent.

A plausible mechanism for the synthesis of the precursor, 3-amino-1-ethyl-1H-indole, could involve the reduction of a corresponding 3-nitroindole derivative. The synthesis of N-substituted indoles can be achieved through various named reactions such as the Fischer, Bischler, or Madelung indole syntheses, followed by functional group manipulations at the C3 position. organic-chemistry.orgrsc.org

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are essential for confirming the proposed reaction mechanism. For the synthesis of this compound, the following intermediates are postulated:

Isocyanate Intermediate: In the proposed pathway, allyl isocyanate is a key intermediate. This reactive species can be generated from allyl amine through phosgenation or by using a phosgene equivalent. nih.gov Isocyanates are characterized by a strong absorption in the IR spectrum around 2250–2275 cm⁻¹.

Carbamoyl Chloride Intermediate: An alternative to using an isocyanate is the reaction of the indole amine with a carbamoyl chloride, such as allyl carbamoyl chloride. This intermediate can be synthesized from allyl amine and phosgene.

Tetrahedral Intermediate: During the nucleophilic addition of the indole amine to the isocyanate, a transient tetrahedral intermediate is formed. Due to its instability, direct observation of this intermediate is challenging. However, its existence can be inferred from kinetic studies and computational modeling.

In the synthesis of the indole precursor itself, various intermediates can be expected depending on the chosen synthetic route. For instance, in a Fischer indole synthesis, a key intermediate would be a phenylhydrazone. rsc.org

Hypothetical Spectroscopic Data for a Key Intermediate:

| Intermediate | Spectroscopic Method | Expected Key Signals |

| Allyl Isocyanate | IR Spectroscopy | Strong absorption at ~2270 cm⁻¹ (N=C=O stretch) |

| ¹H NMR Spectroscopy | Signals corresponding to the allyl group protons | |

| ¹³C NMR Spectroscopy | Signal for the isocyanate carbon around 120-130 ppm | |

| 3-amino-1-ethyl-1H-indole | ¹H NMR Spectroscopy | Characteristic signals for the indole ring protons, ethyl group protons, and a broad singlet for the -NH₂ protons |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight |

Kinetic Analysis of Key Transformation Steps

A kinetic analysis of the urea formation step would provide valuable insights into the reaction mechanism, including the determination of the rate-limiting step. While specific kinetic data for the synthesis of this compound is not available, studies on similar urea formation reactions can provide a framework for understanding the kinetics. researchgate.netresearchgate.net

The reaction between an amine and an isocyanate to form a urea is typically a second-order reaction, with the rate being dependent on the concentrations of both reactants.

Rate Law: Rate = k[3-amino-1-ethyl-1H-indole][allyl isocyanate]

The rate constant, k, would be influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate.

Solvent: The polarity of the solvent can influence the stability of the transition state and thus affect the reaction rate.

Steric Hindrance: The steric bulk of the substituents on both the amine and the isocyanate can affect the rate of reaction.

Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the isocyanate are key factors. Electron-donating groups on the indole ring would increase the nucleophilicity of the amine and likely increase the reaction rate.

Hypothetical Kinetic Data for Urea Formation:

| Reactant Concentration (M) | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| [Indole Amine] = 0.1, [Isocyanate] = 0.1 | 25 | 0.05 |

| [Indole Amine] = 0.2, [Isocyanate] = 0.1 | 25 | 0.05 |

| [Indole Amine] = 0.1, [Isocyanate] = 0.1 | 50 | 0.15 |

This hypothetical data illustrates the expected dependencies of the reaction rate on concentration and temperature.

Deuterium Labeling and Isotope Effect Studies

Deuterium labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific hydrogen atoms. chem-station.comyoutube.com The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, can provide information about bond-breaking steps in the rate-determining step of a reaction. chem-station.com

For the synthesis of this compound, deuterium labeling could be employed in several ways:

Labeling the Amine: Synthesizing 3-amino-1-ethyl-1H-indole with deuterium atoms on the amino group (-ND₂) and measuring the KIE for the reaction with allyl isocyanate. A significant primary KIE (kH/kD > 1) would indicate that the N-H bond is broken in the rate-determining step, which would be consistent with a concerted mechanism or a stepwise mechanism where proton transfer is rate-limiting.

Labeling the Indole Ring: Introducing a deuterium atom at a specific position on the indole ring could help to probe any unexpected side reactions or rearrangements involving the indole nucleus during the synthesis.

Labeling the Allyl Group: Deuterium labeling on the allyl group could be used to study subsequent reactions of the final product, for example, in metabolic studies.

The application of deuterium labeling in multicomponent reactions has been shown to be a valuable tool for understanding complex reaction pathways without significant isotopic scrambling. nih.gov

Expected Outcomes of a Hypothetical Deuterium Labeling Study:

| Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

| -NH₂ of indole amine | ~1 | N-H bond breaking is not involved in the rate-determining step. |

| C-H of allyl group | ~1 | C-H bond of the allyl group is not broken in the urea formation step. |

Role of the Urea Functionality in Catalysis and Chemical Reactivity

The urea functionality in this compound is not merely a linker but can actively participate in and influence the chemical reactivity of the molecule.

Hydrogen Bonding: The N-H protons of the urea group are capable of acting as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This ability to form hydrogen bonds can lead to self-assembly into supramolecular structures and can also be exploited in organocatalysis, where the urea moiety can activate electrophiles through hydrogen bonding. nih.govnih.gov

Coordination Chemistry: The urea functionality can coordinate to metal ions through the carbonyl oxygen and/or the nitrogen atoms. This property could be utilized in the design of novel catalysts or sensors. nih.gov

Reactivity Modulation: The presence of the urea group can influence the electronic properties of the indole ring and the allyl group. For instance, the urea moiety can act as either an electron-donating or electron-withdrawing group depending on the specific chemical environment and resonance structures, thereby modulating the reactivity of the indole ring towards electrophilic substitution. nih.gov

Catalytic Applications: Substituted ureas and thioureas have been successfully employed as organocatalysts in a variety of reactions, including Friedel-Crafts reactions of indoles. nih.govresearchgate.net The urea moiety in this compound could potentially catalyze reactions by activating substrates through hydrogen bonding.

Structure Activity Relationship Sar Studies in Molecular Recognition

Influence of Indole (B1671886) Ring Substitutions (e.g., N1-Ethyl and C3-Urea Linkage) on Molecular Interactions

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern is critical for defining a compound's biological activity and properties. researchgate.netresearchgate.net In 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea, the substitutions at the N1 and C3 positions are particularly significant.

The N1-Ethyl Group serves multiple strategic purposes. Alkylation of the indole nitrogen is a common strategy to enhance metabolic stability and modulate pharmacokinetic properties. rsc.orgresearchgate.net By replacing the acidic N-H proton, the ethyl group prevents potential metabolic N-dealkylation or unwanted hydrogen bond donation from the indole ring itself, thereby directing all hydrogen bonding activity to the urea (B33335) moiety. mdpi.com This substitution also increases the molecule's lipophilicity, which can influence its ability to cross biological membranes. Furthermore, the ethyl group introduces a degree of steric hindrance that can orient the molecule within a binding pocket and prevent non-productive binding modes.

The C3-Urea Linkage is another key feature. The C3 position of indole is highly nucleophilic and a common point for substitution in drug design. researchgate.netresearchgate.net Attaching the urea moiety at this position projects it away from the indole core, making it available for crucial interactions with a target protein. This linkage allows the indole to act as a hydrophobic anchor, potentially engaging in π-stacking or van der Waals interactions, while the urea group engages in specific hydrogen bonding. The choice of C3 as the attachment point is foundational to the SAR of many indole-based compounds. nih.gov

| Substitution Site | Substituent | Predicted Influence on Molecular Interactions |

|---|---|---|

| N1 | -CH2CH3 (Ethyl) | Increases lipophilicity; blocks indole N-H hydrogen bonding; enhances metabolic stability; provides steric influence for binding orientation. |

| C3 | -NH-CO-NH-Allyl (Urea Linkage) | Positions the hydrogen-bonding urea moiety for target interaction; allows the indole ring to serve as a hydrophobic anchoring group. |

Impact of the Allyl Group on Stereochemistry and Conformational Space

The N'-allyl group on the urea linkage plays a critical role in defining the molecule's three-dimensional shape and conformational flexibility. Its presence introduces specific steric constraints that dictate the preferred spatial arrangement of the urea substituents. This is largely governed by the principle of allylic strain (A1,3 strain), which describes the steric repulsion between a substituent on one end of a double bond and a substituent on the allylic carbon. lookchem.com

To minimize this strain, the molecule will preferentially adopt conformations where the smallest substituent on the allylic carbon (in this case, a hydrogen atom) is oriented syn-periplanar to the N–C(O) bond of the urea. lookchem.com This conformational bias restricts the rotation around the N-allyl bond, reducing the number of low-energy conformations available to the molecule. This pre-organization can lower the entropic penalty of binding to a receptor, potentially increasing binding affinity. The defined conformational space ensures that the urea's N-H groups are presented to a target in a more predictable orientation, facilitating precise molecular recognition.

Role of the Urea Linkage in Hydrogen Bonding Networks and Molecular Recognition

The urea moiety is a cornerstone of the compound's design, primarily due to its exceptional ability to form multiple, highly directional hydrogen bonds. nih.govnih.gov It functions as both a hydrogen bond donor, through its two N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. This dual nature allows it to establish a robust and specific network of interactions within a protein binding site, such as with the backbone amides or polar side chains of amino acids like aspartate, glutamate, or asparagine. rsc.orgresearchgate.net

The geometry of the urea group is crucial; the two N-H fragments are polarized and can act in concert to chelate an anionic guest or donate two parallel hydrogen bonds to the oxygen atoms of a carboxylate or phosphate (B84403) group. rsc.org This capacity for bidentate hydrogen bonding significantly enhances binding affinity and specificity compared to single-point interactions. In the context of this compound, the urea linkage is the primary engine of molecular recognition, responsible for anchoring the molecule to its specific biological target through a strong and well-defined hydrogen bonding pattern. nih.govwikipedia.org The interaction of urea groups with aromatic residues in binding sites through amide-aromatic stacking can also contribute to binding affinity. nih.gov

| Functional Group in Urea | Hydrogen Bonding Capacity | Potential Interaction Partner in a Biological Target |

|---|---|---|

| Indole-NH | Donor | Carbonyl oxygen (backbone or side chain of Asn/Gln) |

| Allyl-NH | Donor | Carbonyl oxygen (backbone or side chain of Asn/Gln) |

| C=O (Carbonyl) | Acceptor | Amide N-H (backbone); side chains of Arg, Lys, His, Asn, Gln |

Rational Design Principles for Modulating Compound-Target Interactions Based on Structural Features

The structure of this compound provides a clear blueprint for rational drug design aimed at optimizing target interactions. nih.govresearchgate.net Based on the SAR principles discussed, several strategies can be employed for its further development:

Modification of the N1-Alkyl Group : The ethyl group at the N1 position can be systematically varied (e.g., methyl, propyl, cyclopropyl) to fine-tune the compound's lipophilicity and steric profile. This can optimize membrane permeability and adjust the fit within a hydrophobic sub-pocket of the target. rsc.org

Alteration of the N'-Allyl Group : Replacing the allyl group with other small alkyl or cyclic substituents could alter the molecule's conformational rigidity. Introducing functional groups onto this substituent could also create additional interaction points with the target, potentially increasing potency or altering selectivity.

Substitution on the Indole Benzene (B151609) Ring : The indole's benzene portion is an ideal location for adding substituents to probe for further interactions. Introducing small electron-withdrawing (e.g., fluorine, chlorine) or electron-donating (e.g., methoxy) groups can modulate the electronic properties of the indole ring and create new van der Waals or polar contacts, a common strategy for improving potency. nih.govresearchgate.net

Bioisosteric Replacement of the Urea : While the urea moiety is critical, it could be replaced with bioisosteres like thiourea (B124793) or squaramide to modulate hydrogen bond strength and geometry. rsc.org Thioureas, for instance, can sometimes form stronger hydrogen bonds than their urea counterparts. researchgate.net

These rational design principles, derived from an understanding of the compound's structural components, allow for the systematic modification of the molecule to enhance its interaction with a biological target, leading to improved potency and selectivity.

Advanced Applications and Future Research Directions

Development as Chemical Probes for Receptor Studies (Methodological Focus)

The development of 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea as a chemical probe for receptor studies presents a promising avenue of research. Urea-based inhibitors have been successfully synthesized to probe the active sites of enzymes like glutamate carboxypeptidase II researchgate.net. The core structure of the title compound could be adapted for similar purposes.

Methodologically, this would involve the synthesis of derivatives where the allyl group or a position on the indole (B1671886) ring is functionalized with a reporter group, such as a fluorophore or a biotin tag. These tagged molecules would enable the visualization and tracking of interactions with target receptors in living cells. Ligand-directed covalent probes, for instance, often consist of a high-affinity ligand, a linker, a reporter element, and an electrophilic motif to covalently label the target chemrxiv.org. The allyl group in this compound could potentially serve as a reactive handle for covalent modification of a target receptor, or it could be replaced by a different reactive group for this purpose.

Furthermore, N-arylalkylpiperidine urea (B33335) derivatives have been investigated as antagonists for chemokine receptors, demonstrating the potential of such scaffolds in receptor binding and functional modulation nih.gov. By extension, this compound and its analogs could be evaluated for their binding affinity and selectivity towards various receptors, thereby serving as valuable tools for pharmacological research.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The indole and urea moieties in this compound are both capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly processes. Indole–pyrazole hybrids, for example, have been shown to form various supramolecular assemblies, including dimers, tetramers, and helical chains, through N–H(indole)∙∙∙N(pyrazole) hydrogen bonds mdpi.com.

The urea group is particularly adept at forming strong and directional hydrogen bonds, which can be exploited to create well-defined supramolecular structures. Research on urea and thiourea-based anion receptors has demonstrated their ability to bind anions through hydrogen bonding interactions, both in solution and when attached to polymer supports qut.edu.au. The self-assembly properties of this compound could be investigated through techniques such as X-ray crystallography, NMR spectroscopy, and atomic force microscopy to elucidate the formation of higher-order structures like nanotubes, vesicles, or gels. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and molecular sensing.

Investigation as Components in Materials Science (e.g., Ligands in Catalysis)

The use of urea derivatives as ligands in transition metal catalysis is a growing field of interest nih.gov. These compounds can act as ancillary ligands that interact with substrates in the secondary coordination sphere of a transition metal or as primary ligands that coordinate directly to the metal nih.gov. The nitrogen and oxygen atoms of the urea group in this compound could coordinate with various metal centers, and the indole and allyl substituents could be modified to fine-tune the steric and electronic properties of the resulting metal complexes.

For instance, palladium complexes with indolyl-NNN-type ligands have been synthesized and used as catalysts in Suzuki reactions mdpi.comresearchgate.net. Similarly, iridium-catalyzed C–H borylation of indole derivatives has been shown to be accelerated by the addition of a urea derivative, which is thought to interact with the substrate via hydrogen bonding oup.com. These examples highlight the potential of this compound to serve as a versatile ligand in catalysis.

The indole scaffold itself is also a valuable component in the development of functional materials, including macrocyclic structures with antimicrobial and anticancer properties nih.gov. The incorporation of the allyl group provides a site for polymerization, suggesting that this compound could be used as a monomer in the synthesis of novel polymers with unique optical, electronic, or biological properties.

Emerging Synthetic Transformations Enabled by the Compound’s Core Structure

The indole-3-urea core structure of this compound provides a platform for various synthetic transformations to generate a library of novel compounds with diverse functionalities. The indole ring is amenable to a wide range of electrophilic substitution reactions, allowing for the introduction of various substituents at different positions.

Recent advances in indole synthesis and functionalization include transition-metal-free condensation reactions to form 2-aryl indoles and electrochemical intramolecular C(sp2)-H amination for the synthesis of indoline and indole derivatives organic-chemistry.org. The Vilsmeier-Haack reaction, a classic method for the formylation of indoles, has been developed into a catalytic version, enabling the synthesis of deuterated indole-3-carboxaldehydes which are valuable building blocks orgsyn.org.

The urea moiety can also be a site for further chemical modification. For example, new methods for the synthesis of unsymmetrical ureas have been developed using "on-water" reactions of isocyanates with amines, which are more sustainable than traditional methods organic-chemistry.org. The allyl group is also a versatile functional group that can participate in a variety of reactions, including addition reactions, metathesis, and polymerization.

Computational Design of Novel Analogs with Tailored Molecular Properties

Computational modeling and molecular design are powerful tools for the rational design of novel analogs of this compound with specific, tailored properties. Techniques such as 3D-pharmacophore modeling and 2D-Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological activity of new compounds and to identify the key structural features that are important for activity rsc.org.

For example, molecular docking studies of thiazolyl urea derivatives with the adenosine A2A receptor have been used to guide the design of new anti-Parkinsonian agents researchgate.net. Similarly, computational design has been employed to develop diimidazole analogues with dual inhibitory activity against PCSK9 and HMG-CoA reductase, two important targets in the treatment of hypercholesterolemia nih.gov.

By applying these computational methods to the this compound scaffold, it would be possible to design new molecules with optimized properties for a variety of applications. For instance, analogs could be designed with enhanced binding affinity for a specific receptor, improved catalytic activity, or specific self-assembly properties. The use of computational tools can significantly accelerate the discovery and development of new functional molecules based on this promising chemical scaffold.

Data Tables

Table 1: Examples of Structurally Related Urea Derivatives and Their Applications

| Compound Class | Example Application | Reference |

| Urea-based Inhibitors | Probing the active site of glutamate carboxypeptidase II | researchgate.net |

| N-arylalkylpiperidine ureas | Antagonists of CC chemokine receptor-3 (CCR3) | nih.gov |

| Thiazolyl ureas | Potential anti-Parkinsonian agents | researchgate.net |

Table 2: Examples of Indole Derivatives in Advanced Applications

| Compound Class | Example Application | Reference |

| Indolyl-NNN-type Ligands | Palladium-catalyzed Suzuki reactions | mdpi.comresearchgate.net |

| Indole–pyrazole Hybrids | Formation of supramolecular assemblies | mdpi.com |

| Indole-based Macrocycles | Antimicrobial and anticancer agents | nih.gov |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。